molecular formula C16H8N2O6 B12676453 2-Acetyl-4-nitro-1-nitrosoanthraquinone CAS No. 94199-58-3

2-Acetyl-4-nitro-1-nitrosoanthraquinone

Cat. No.: B12676453
CAS No.: 94199-58-3
M. Wt: 324.24 g/mol
InChI Key: CSJUKGNLUWPQDW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Chemical Reactions Analysis

2-Acetyl-4-nitro-1-nitrosoanthraquinone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different quinone derivatives.

    Reduction: Reduction reactions typically convert the nitro group to an amino group, resulting in the formation of aminoanthraquinone derivatives.

Common reagents used in these reactions include reducing agents like sodium borohydride and oxidizing agents like potassium permanganate . The major products formed depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

2-Acetyl-4-nitro-1-nitrosoanthraquinone is unique due to its specific substitution pattern on the anthraquinone core. Similar compounds include:

These compounds share the anthraquinone core but differ in their substituents, leading to variations in their chemical properties and applications.

Properties

CAS No.

94199-58-3

Molecular Formula

C16H8N2O6

Molecular Weight

324.24 g/mol

IUPAC Name

2-acetyl-4-nitro-1-nitrosoanthracene-9,10-dione

InChI

InChI=1S/C16H8N2O6/c1-7(19)10-6-11(18(23)24)12-13(14(10)17-22)16(21)9-5-3-2-4-8(9)15(12)20/h2-6H,1H3

InChI Key

CSJUKGNLUWPQDW-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC(=C2C(=C1N=O)C(=O)C3=CC=CC=C3C2=O)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.